N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide
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Overview
Description
N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide is a compound that belongs to the class of nitrotetrazole derivatives. These compounds are known for their energetic properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the nitrotetrazole ring in its structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide typically involves the alkylation of 5-nitrotetrazole derivatives. One common method starts with the preparation of 5-nitrotetrazol-2-ylacetonitrile, which is then subjected to a 1,3-dipolar cycloaddition reaction with azide ion to form 5-(5-nitrotetrazol-2-ylmethyl)tetrazole . This intermediate can be further reacted with benzylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine group using reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is often a nitroso or nitro derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used and can include various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other nitrotetrazole derivatives and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of energetic materials and explosives due to its high energy content and stability
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide involves its interaction with molecular targets and pathways. The nitrotetrazole ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2H-tetrazole: A simpler nitrotetrazole derivative with similar energetic properties.
1-Methyl-5-nitrotetrazole: Another nitrotetrazole derivative with a methyl group instead of a benzyl group.
2-Methyl-5-nitrotetrazole: Similar to 1-methyl-5-nitrotetrazole but with a different substitution pattern.
Uniqueness
N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in chemistry, biology, and industry.
Properties
IUPAC Name |
N-benzyl-2-(5-nitrotetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O3/c17-9(11-6-8-4-2-1-3-5-8)7-15-13-10(12-14-15)16(18)19/h1-5H,6-7H2,(H,11,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULNVQEUFDAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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